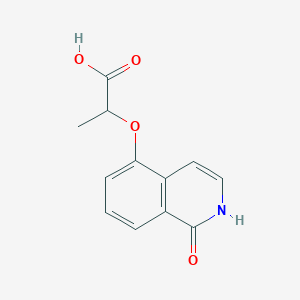
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid
Vue d'ensemble
Description
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid, also known as ODQ, is a potent and selective inhibitor of the enzyme soluble guanylyl cyclase (sGC). sGC is an important enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in regulating various physiological processes. ODQ has been widely used in scientific research to investigate the mechanism of action and physiological effects of NO signaling.
Mécanisme D'action
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid acts as a competitive inhibitor of sGC, which is the enzyme responsible for the synthesis of cyclic guanosine monophosphate (cGMP) in response to NO signaling. By inhibiting sGC, 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid prevents the production of cGMP, which is a key signaling molecule in the NO pathway.
Effets Biochimiques Et Physiologiques
The inhibition of sGC by 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has several biochemical and physiological effects. It prevents the relaxation of smooth muscle cells, leading to vasoconstriction and increased blood pressure. It also inhibits platelet aggregation, which can reduce the risk of thrombosis and stroke. 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid in lab experiments is its high selectivity for sGC inhibition. This allows researchers to specifically target the NO signaling pathway without affecting other signaling pathways. However, 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid. One area of interest is the development of more potent and selective sGC inhibitors that can be used in clinical settings. Another direction is the investigation of the role of NO signaling in cancer and the potential use of sGC inhibitors as cancer therapeutics. Additionally, the neuroprotective effects of 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid suggest that it may have potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Applications De Recherche Scientifique
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has been extensively used in scientific research to investigate the role of NO signaling in various physiological processes. It has been shown to inhibit the NO-induced relaxation of smooth muscle cells, which is important for the regulation of blood pressure and blood flow. 2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid has also been used to study the role of NO signaling in platelet aggregation, inflammation, and neuronal signaling.
Propriétés
IUPAC Name |
2-[(1-oxo-2H-isoquinolin-5-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(12(15)16)17-10-4-2-3-9-8(10)5-6-13-11(9)14/h2-7H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVZCHNNXNZHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=C1C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656750 | |
| Record name | 2-[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Oxo-1,2-dihydro-isoquinolin-5-yloxy)-propionic acid | |
CAS RN |
62000-97-9 | |
| Record name | 2-[(1-Oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)
![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)
![(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386865.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine](/img/structure/B1386867.png)
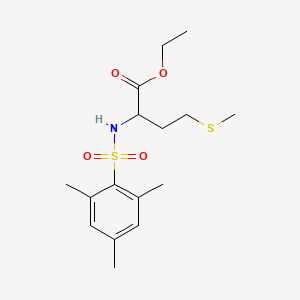
![4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde](/img/structure/B1386869.png)
![4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386871.png)
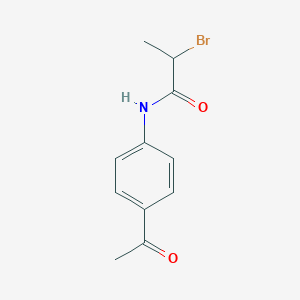
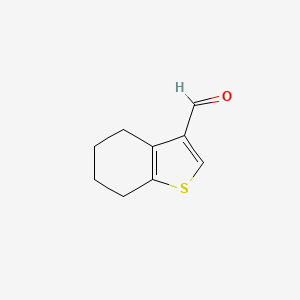
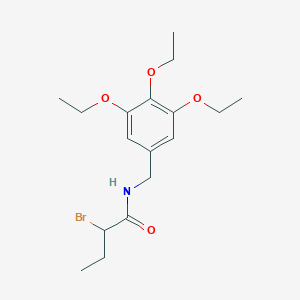
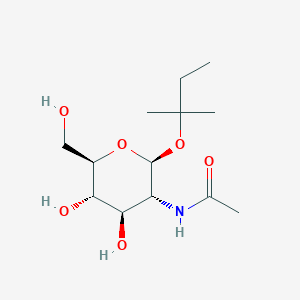
![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
![N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B1386879.png)